molecular formula C19H20FN3O5 B4521894 1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

Cat. No.: B4521894
M. Wt: 389.4 g/mol
InChI Key: OZDGWQSHNWJKAD-UHFFFAOYSA-N
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Description

1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. It features a pyridazinone core, which is known for its biological activity, and a piperidine ring, which is commonly found in pharmaceuticals.

Scientific Research Applications

1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its structural features, it may have potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by reacting 2-fluoro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyridazinone ring.

    Acylation: The pyridazinone intermediate is then acylated with chloroacetyl chloride to introduce the acetyl group.

    Coupling with piperidine: Finally, the acylated pyridazinone is coupled with piperidine-3-carboxylic acid under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyridazinone derivatives: These compounds share the pyridazinone core and may have similar biological activities, but differ in their substituents and overall structure.

    Piperidine derivatives: Compounds with a piperidine ring may have similar pharmacological properties, but their activity can vary based on the nature of the attached functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O5/c1-28-13-4-5-14(15(20)9-13)16-6-7-17(24)23(21-16)11-18(25)22-8-2-3-12(10-22)19(26)27/h4-7,9,12H,2-3,8,10-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDGWQSHNWJKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC(C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
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1-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

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